REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[O:9][C:7](=[O:8])[CH2:6][C:4](=[O:5])[O:3]1.[CH3:11]OC(OC)OC.[NH2:18][C:19]1[CH:20]=[C:21]([O:25][CH3:26])[CH:22]=[N:23][CH:24]=1>CCCCCC>[CH3:26][O:25][C:21]1[CH:20]=[C:19]([NH:18][CH:11]=[C:6]2[C:7](=[O:8])[O:9][C:2]([CH3:10])([CH3:1])[O:3][C:4]2=[O:5])[CH:24]=[N:23][CH:22]=1
|
Name
|
|
Quantity
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14.4 g
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Type
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reactant
|
Smiles
|
CC1(OC(=O)CC(=O)O1)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
COC(OC)OC
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=NC1)OC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
CCCCCC
|
Control Type
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UNSPECIFIED
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Setpoint
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102.5 (± 2.5) °C
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
A two-necked round bottomed flask equipped with a reflux condenser
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Type
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TEMPERATURE
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Details
|
heating
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Type
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TEMPERATURE
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Details
|
to cool to RT
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Type
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FILTRATION
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Details
|
filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |